molecular formula C14H21NO2 B5609760 2-(4-methoxyphenyl)-N-(3-methylbutyl)acetamide

2-(4-methoxyphenyl)-N-(3-methylbutyl)acetamide

Cat. No. B5609760
M. Wt: 235.32 g/mol
InChI Key: GSBPNTAHVKNEJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxyphenyl)-N-(3-methylbutyl)acetamide, also known as flomoxef, is a synthetic antibiotic that belongs to the class of oxacephem antibiotics. It is used to treat various bacterial infections, including respiratory tract infections, urinary tract infections, and skin and soft tissue infections.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-(3-methylbutyl)acetamide involves the inhibition of bacterial cell wall synthesis. Flomoxef binds to the penicillin-binding proteins (PBPs) in the bacterial cell wall, which leads to the inhibition of transpeptidation and the formation of cross-links in the cell wall. This ultimately leads to bacterial cell death.
Biochemical and Physiological Effects:
Flomoxef has been found to have minimal toxicity and side effects in animal studies. It has also been found to have a low potential for drug interactions. Flomoxef is primarily eliminated by the kidneys, and its half-life is approximately 2-3 hours in humans.

Advantages and Limitations for Lab Experiments

Flomoxef has several advantages for use in lab experiments. It has a broad spectrum of activity against various bacterial strains, and it has a long half-life and high tissue penetration. However, 2-(4-methoxyphenyl)-N-(3-methylbutyl)acetamide is not effective against all bacterial strains, and it may not be suitable for all types of experiments. Additionally, the cost of this compound may be a limitation for some experiments.

Future Directions

There are several future directions for the study of 2-(4-methoxyphenyl)-N-(3-methylbutyl)acetamide. One area of research is the development of new formulations and delivery methods for this compound to improve its efficacy and reduce its toxicity. Another area of research is the investigation of this compound in combination with other antibiotics to enhance its antibacterial activity. Additionally, the study of the pharmacokinetics and pharmacodynamics of this compound in different populations, such as children and the elderly, may provide valuable insights into its clinical use.

Synthesis Methods

The synthesis of 2-(4-methoxyphenyl)-N-(3-methylbutyl)acetamide involves the reaction of 7-aminocephalosporanic acid with 4-methoxyphenylacetyl chloride and 3-methylbutylamine. The resulting product is then acetylated to form this compound. This process is carried out under controlled conditions to ensure the purity and quality of the final product.

Scientific Research Applications

Flomoxef has been extensively studied for its antibacterial activity against various bacterial strains. It has been found to be effective against both gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and Klebsiella pneumoniae. Flomoxef has also been studied for its pharmacokinetics and pharmacodynamics, which have shown that it has a long half-life and high tissue penetration.

properties

IUPAC Name

2-(4-methoxyphenyl)-N-(3-methylbutyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-11(2)8-9-15-14(16)10-12-4-6-13(17-3)7-5-12/h4-7,11H,8-10H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSBPNTAHVKNEJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)CC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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